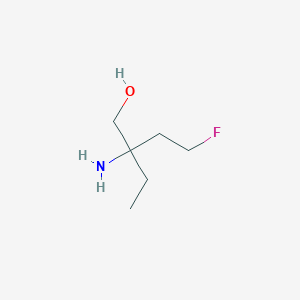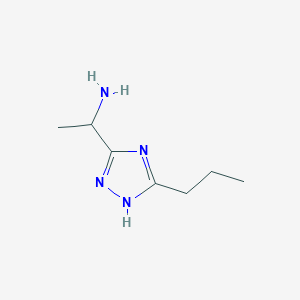![molecular formula C12H9F3N2O2 B13244093 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13244093.png)
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The trifluoromethyl group in this compound is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecule .
Méthodes De Préparation
The synthesis of 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The carboxylic acid group can be introduced through subsequent oxidation reactions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and stability . The compound can inhibit or activate specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparaison Avec Des Composés Similaires
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
Trifluoromethylbenzenes: These compounds also contain the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylpyrazoles: These compounds have similar structures but may differ in their biological activities and applications.
Fluorinated Carboxylic Acids: These compounds share the carboxylic acid group and may have similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H9F3N2O2 |
|---|---|
Poids moléculaire |
270.21 g/mol |
Nom IUPAC |
5-methyl-1-[2-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-8(11(18)19)6-16-17(7)10-5-3-2-4-9(10)12(13,14)15/h2-6H,1H3,(H,18,19) |
Clé InChI |
CVXDSOGMUDHKDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


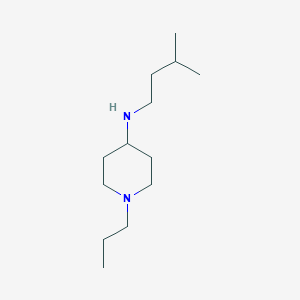
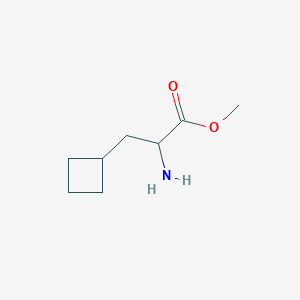
![2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13244028.png)

![2-{[1-(2,4-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13244044.png)
![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B13244047.png)
![2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one](/img/structure/B13244049.png)
![2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B13244058.png)
![2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13244060.png)
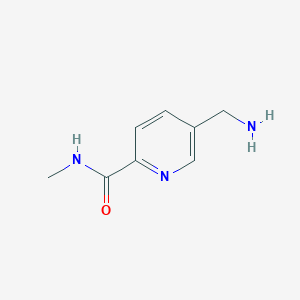
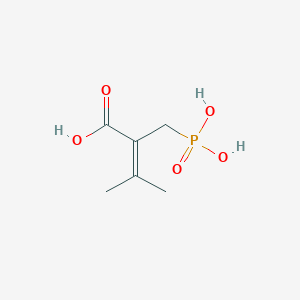
![2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13244071.png)
